2-(Bromomethyl)-6-fluorobenzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-6-fluorobenzeneboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring substituted with bromomethyl and fluorine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-fluorobenzeneboronic acid typically involves the bromomethylation of 6-fluorobenzeneboronic acid
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control to facilitate the bromomethylation and subsequent purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Bromomethyl)-6-fluorobenzeneboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used under mild conditions.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the bromomethyl group.
Coupling Products: Biaryl compounds formed through the Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-6-fluorobenzeneboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl structures through coupling reactions.
Medicine: Investigated for its role in the synthesis of pharmaceuticals, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and sensors, due to its reactivity and functional group compatibility.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-6-fluorobenzeneboronic acid involves its reactivity with various nucleophiles and electrophiles The boronic acid group can form reversible covalent bonds with diols and other Lewis bases, making it useful in sensing and separation applications
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the bromomethyl and fluorine substituents, making it less reactive in certain substitution reactions.
4-(Bromomethyl)phenylboronic Acid: Similar structure but without the fluorine substituent, leading to different reactivity and applications.
6-Fluorobenzeneboronic Acid: Lacks the bromomethyl group, limiting its use in substitution reactions.
Uniqueness: 2-(Bromomethyl)-6-fluorobenzeneboronic acid is unique due to the presence of both bromomethyl and fluorine substituents, which enhance its reactivity and versatility in synthetic applications
Eigenschaften
Molekularformel |
C7H7BBrFO2 |
---|---|
Molekulargewicht |
232.84 g/mol |
IUPAC-Name |
[2-(bromomethyl)-6-fluorophenyl]boronic acid |
InChI |
InChI=1S/C7H7BBrFO2/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3,11-12H,4H2 |
InChI-Schlüssel |
PVFKCMQSEHFBPH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC=C1F)CBr)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.